

An In-depth Technical Guide to the Thermochemical Properties of 1,14-Tetradecanediol

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Compound of Interest

Compound Name: *1,14-Tetradecanediol*

Cat. No.: *B034324*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **1,14-tetradecanediol**, a long-chain aliphatic diol. Due to a lack of extensive experimental data in the public domain, this guide employs established group contribution methods to estimate key thermochemical parameters, including the standard enthalpy of formation, standard molar entropy, and heat capacity. Furthermore, detailed, best-practice experimental protocols for determining these properties via Differential Scanning Calorimetry (DSC) and bomb calorimetry are presented. This document is intended to serve as a valuable resource for researchers in drug development and materials science, providing both estimated data for initial assessments and practical guidance for experimental validation.

Introduction

1,14-Tetradecanediol ($C_{14}H_{30}O_2$) is a linear, long-chain diol with hydroxyl groups at its terminal positions. Its molecular structure, featuring a long hydrophobic carbon chain and hydrophilic end groups, imparts unique physicochemical properties that are of interest in various applications, including as a monomer for polyesters and polyurethanes, and in the formulation of surfactants and other specialty chemicals.^[1] In the pharmaceutical and drug development sectors, a thorough understanding of the thermochemical properties of such molecules is

crucial for predicting their behavior in formulations, assessing stability, and modeling interactions with other components.

This guide addresses the current gap in readily available thermochemical data for **1,14-tetradecanediol** by providing estimated values derived from the robust Joback group contribution method. Additionally, it outlines detailed experimental methodologies to encourage and facilitate the empirical determination of these fundamental properties.

Estimated Thermochemical Properties of 1,14-Tetradecanediol

The thermochemical properties of **1,14-tetradecanediol** have been estimated using the Joback group contribution method. This method predicts properties by summing the contributions of individual functional groups within the molecule.^{[2][3]} For **1,14-tetradecanediol**, the constituent groups are twelve methylene groups (-CH₂-) and two hydroxyl groups (-OH).

Table 1: Estimated Thermochemical Data for **1,14-Tetradecanediol**

Property	Symbol	Estimated Value	Unit
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)	ΔH_f°	-735.8	kJ/mol
Standard Molar Entropy (Ideal Gas, 298.15 K)	S°	708.9	J/(mol·K)
Heat Capacity (Ideal Gas, 298.15 K)	C_p	398.5	J/(mol·K)

Note: These values are estimations and should be confirmed by experimental measurement.

Experimental Protocols for Thermochemical Analysis

To obtain accurate thermochemical data for **1,14-tetradecanediol**, the following experimental protocols are recommended.

Determination of Enthalpy of Fusion and Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal transitions of a material, such as melting point and enthalpy of fusion.[\[4\]](#)

Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of high-purity **1,14-tetradecanediol** powder into a standard aluminum DSC pan.
- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
- Experimental Conditions:
 - Place the sealed sample pan and an empty, hermetically sealed reference pan into the DSC cell.
 - Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.[\[5\]](#)
 - Equilibrate the sample at 25 °C.
 - Heat the sample from 25 °C to a temperature sufficiently above its melting point (e.g., 120 °C) at a controlled heating rate of 10 °C/min.
 - Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting and to erase any prior thermal history.
 - Cool the sample back to 25 °C at a controlled rate of 10 °C/min.
 - Perform a second heating scan under the same conditions as the first.
- Data Analysis:

- The second heating scan is typically used for analysis to ensure a consistent thermal history.
- Determine the melting point (T_m) as the onset temperature of the melting endotherm.
- Calculate the enthalpy of fusion (ΔH_{fus}) by integrating the area of the melting peak.

Determination of Enthalpy of Combustion by Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples.[\[2\]](#)

Methodology:

- Sample Preparation:
 - Press approximately 0.8-1.0 g of **1,14-tetradecanediol** into a pellet.
 - Accurately weigh the pellet and place it in the sample crucible of the bomb calorimeter.
 - Weigh a 10 cm length of nickel-chromium ignition wire and attach it to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.[\[6\]](#)
- Bomb Assembly and Pressurization:
 - Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor.
 - Seal the bomb and purge it with oxygen to remove any atmospheric nitrogen.
 - Pressurize the bomb with high-purity oxygen to approximately 30 atm.[\[6\]](#)
- Calorimeter Setup:
 - Place the pressurized bomb into the calorimeter bucket.

- Add a precise volume of deionized water (e.g., 2000 mL) to the bucket, ensuring the bomb is fully submerged.
- Assemble the calorimeter, ensuring the temperature probe and stirrer are correctly positioned.
- Measurement:
 - Allow the system to equilibrate while stirring, and record the temperature at regular intervals (e.g., every 30 seconds) for a 5-minute pre-period to establish a baseline.
 - Ignite the sample by passing a current through the ignition wire.
 - Record the temperature at short intervals (e.g., every 15 seconds) during the rapid temperature rise period.
 - Continue recording the temperature at regular intervals (e.g., every 30 seconds) for a post-period of at least 10 minutes, or until the rate of temperature change becomes constant.
- Post-Experiment Analysis:
 - Carefully release the pressure from the bomb.
 - Collect and weigh any unburned ignition wire.
 - Titrate the bomb washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from any residual nitrogen.
- Calculations:
 - Determine the heat capacity of the calorimeter by combusting a certified standard, such as benzoic acid.
 - Correct the observed temperature rise for heat exchange with the surroundings.
 - Calculate the total heat released, accounting for the heat of combustion of the ignition wire and the heat of formation of nitric acid.

- From the total heat released and the mass of the sample, calculate the standard enthalpy of combustion (ΔH_c°).

Logical Workflow for Thermochemical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the thermochemical properties of a compound like **1,14-tetradecanediol**, combining both estimation and experimental methods.

Workflow for Thermochemical Property Determination

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Workflow for Thermochemical Property Determination

Conclusion

This technical guide provides a foundational understanding of the thermochemical properties of **1,14-tetradecanediol** for researchers and professionals in drug development and related fields. The estimated values for the standard enthalpy of formation, standard molar entropy, and heat capacity, derived from the Joback group contribution method, offer a valuable starting point for theoretical modeling and process design. However, for applications requiring high accuracy, experimental determination is indispensable. The detailed protocols for Differential Scanning Calorimetry and bomb calorimetry presented herein provide a clear and robust framework for obtaining precise and reliable experimental data. The logical workflow diagram further clarifies the interplay between estimation and experimental validation in the comprehensive characterization of a compound's thermochemical profile.

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